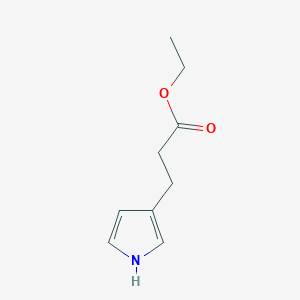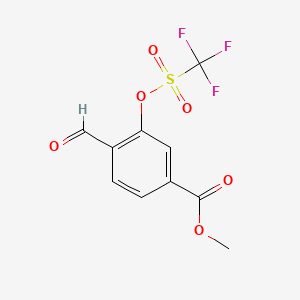![molecular formula C14H25BO2 B13645206 4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a dioxaborolane ring and a cyclohexylidene moiety. It is often used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. One common method includes the hydroboration of alkenes or alkynes in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often require an inert atmosphere and specific solvents like tetrahydrofuran (THF) or toluene to ensure the stability of the compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium or copper catalysts are often employed in these reactions.
Major Products: The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is widely used in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential for the synthesis of various pharmaceuticals and organic materials .
Biology and Medicine: The compound is also used in the development of boron-containing drugs, which have shown promise in treating diseases such as cancer. Boron neutron capture therapy (BNCT) is one such application where boron compounds are used to target and destroy cancer cells .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for applications in electronics and optoelectronics .
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-boron bonds. This interaction is crucial in many catalytic processes, including the Suzuki-Miyaura coupling reaction .
Comparaison Avec Des Composés Similaires
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is unique due to its cyclohexylidene moiety, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C14H25BO2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11-6-8-12(9-7-11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3 |
Clé InChI |
GFKJFPVZVMFTOY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)




![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)



![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)



